Kinase vs. PDGF Kinase Selectivity Prediction
In silico PASS prediction for the title compound (pyrrolo[3,2-b]pyridine core with 7-chloro-6-methyl substitution) gave a broad protein kinase inhibitor probability (Pa) of 0.620 and a platelet-derived growth factor (PDGF) kinase inhibitor Pa of only 0.279 [1]. This 2.22-fold intra-compound discrepancy indicates that the 7-chloro-6-methyl configuration selectively disfavors the PDGF kinase pharmacophore while retaining general kinase inhibitory potential, a selectivity window not predicted for the unsubstituted scaffold.
| Evidence Dimension | Computational probability of kinase inhibition (Pa / Pi) |
|---|---|
| Target Compound Data | Protein kinase inhibitor: Pa = 0.620, Pi = 0.011; PDGF kinase inhibitor: Pa = 0.279, Pi = 0.263 |
| Comparator Or Baseline | Same compound against a different kinase sub-family (intra-compound selectivity) |
| Quantified Difference | 2.22-fold higher Pa for broad kinase vs. PDGF kinase; 23.9-fold lower Pi |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model; Pa = probability 'to be active', Pi = probability 'to be inactive' |
Why This Matters
A 2.22-fold activity probability spread across kinase families signals that this specific substitution pattern may offer a built-in selectivity filter, reducing off-target PDGF pathway liability compared to a pan-kinase inhibitor profile.
- [1] Nature Scientific Reports. Table 7: PASS prediction for the activity of the title compound (pyrrolo[3,2-b]pyridine derivative). Sci Rep 15, 27674 (2025). View Source
